Fmoc-5-氨基乙酰丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of glutamic acid . It is also known as Fmoc-5-Ava-OH or Fmoc-5-aminopentanoic acid .

Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, the Arndt-Eistert protocol was successfully applied starting from commercially available N ‐ { [ (9 H ‐fluoren‐9‐yl)methoxy]carbonyl}‐protected (Fmoc) α‐amino acids leading to enantiomerically pure N ‐Fmoc‐protected β‐amino acids in only two steps and with high yield .Molecular Structure Analysis

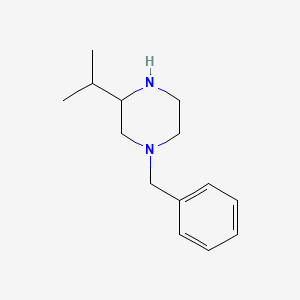

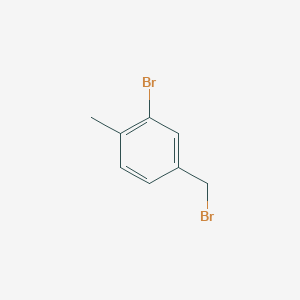

The molecular structure of this compound can be represented by the formula C20H21NO4 . The InChI code for this compound is InChI=1S/C20H21NO4/c22-19 (23)11-5-6-12-21-20 (24)25-13-18-16-9-3-1-7-14 (16)15-8-2-4-10-17 (15)18/h1-4,7-10,18H,5-6,11-13H2, (H,21,24) (H,22,23) .Physical And Chemical Properties Analysis

The molecular weight of this compound is 339.4 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass of this compound is 339.14705815 g/mol .科学研究应用

医药

Fmoc-5-氨基乙酰丙酸 (5-ALA) 已成功用于治疗包括肿瘤在内的多种疾病 . 它可以转化为原卟啉 IX,这是一种强大的光敏剂,会引起光敏反应 . 该特性已用于多种癌症的光动力诊断 .

农业

5-ALA 在农业中有着广泛的应用 . 它是一种对人和动物无毒的内源性物质,易于在环境中降解,无残留 . 当浓度高于 838 mg L−1 时,它已被用作生物农药、杀菌剂和除草剂 .

园艺

在园艺中,5-ALA 可用于在果园春季修剪多余的花朵,并在成熟前促进果实着色,浓度为 100–300 mg L−1 .

植物生长调节

当浓度低于 100 mg L−1,尤其是低于 10 mg L−1 时,5-ALA 可用作一种新型植物生长调节剂,促进种子发芽、植物(包括根和芽)生长,增强抗逆性,提高作物产量,改善产品质量 .

光合作用

在光合作用中,5-ALA 参与了整个过程的调节 . 它是四吡咯化合物生物合成的关键前体,包括叶绿素 .

胁迫耐受性

在胁迫耐受性方面,5-ALA 通过 NO/H2O2 信号网络诱导植物的预防和保护系统 .

次生代谢

在次生代谢中,5-ALA 调节许多编码转录因子或功能蛋白的基因表达,以促进花青素和黄酮醇的生物合成和积累 .

药物递送

已经开发出针对 5-ALA 的纳米颗粒药物递送系统。 这些制剂有可能提高溶解度,增强对癌细胞的特异性,并延长药物的生物半衰期 .

作用机制

Target of Action

Fmoc-5-aminolevulinic acid (Fmoc-ALA) is primarily used as a protecting group for amines in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The primary targets of Fmoc-ALA are therefore the amines that it protects during peptide synthesis.

Mode of Action

Fmoc-ALA acts as a protecting group for amines during peptide synthesis . It is introduced by reacting the amine with Fmoc-Cl . The Fmoc group is base-labile and can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-ALA is involved in the peptide synthesis pathway. It is used to protect amines during the synthesis process . After the peptide bond formation, the Fmoc group is removed, allowing the next amino acid to be added to the growing peptide chain .

Pharmacokinetics

It is known that the fmoc group is rapidly removed by a base .

Result of Action

The primary result of Fmoc-ALA’s action is the protection of amines during peptide synthesis . This allows for the controlled formation of peptide bonds without unwanted side reactions. After the peptide bond is formed, the Fmoc group is removed, allowing the next amino acid to be added to the growing peptide chain .

Action Environment

The action of Fmoc-ALA is highly dependent on the chemical environment. It requires a base for the removal of the Fmoc group . The reaction is typically carried out in an organic solvent such as N,N-dimethylformamide (DMF) . The reaction conditions, including temperature and pH, can also influence the efficiency of the Fmoc protection and deprotection processes .

属性

IUPAC Name |

5-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-13(9-10-19(23)24)11-21-20(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-12H2,(H,21,25)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPYMFLIIGLEOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624860 |

Source

|

| Record name | 5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

160111-41-1 |

Source

|

| Record name | 5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1344063.png)

![4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde](/img/structure/B1344078.png)